molecular formula C16H14F2N2O2 B5171288 3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide

3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B5171288
M. Wt: 304.29 g/mol
InChI Key: IJFHHTVWJILRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide, also known as FMe-PhAAOB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMe-PhAAOB is a small molecule inhibitor that targets the protein kinase B-Raf, which is involved in the regulation of cell growth and survival pathways.

Mechanism of Action

3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide targets the protein kinase B-Raf, which is a key regulator of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. The inhibition of B-Raf by 3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide leads to the suppression of MAPK signaling, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are key processes in cancer metastasis. 3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide has also been found to modulate the immune response, which may contribute to its efficacy in cancer treatment.

Advantages and Limitations for Lab Experiments

3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide has several advantages as a research tool, including its high potency and selectivity for B-Raf inhibition. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, 3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability in vivo.

Future Directions

There are several potential future directions for the research on 3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide. One area of interest is the development of 3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide as a combination therapy with other cancer treatments, such as immunotherapy or targeted therapies. Another area of research is the investigation of 3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide in other types of cancer, such as lung cancer or pancreatic cancer. Additionally, the development of more potent and selective B-Raf inhibitors based on the structure of 3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide may lead to the discovery of new cancer therapeutics.
Conclusion
In conclusion, 3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide is a promising small molecule inhibitor that has shown potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research on 3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide may lead to the development of new cancer therapeutics and improve the efficacy of existing treatments.

Synthesis Methods

The synthesis of 3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 3-fluorobenzoyl chloride with N-(5-fluoro-2-methylphenyl)glycine methyl ester, followed by the addition of 2-aminoacetic acid ethyl ester hydrochloride. The resulting product is then treated with hydrochloric acid to obtain 3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide in high yield and purity.

Scientific Research Applications

3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide has been studied extensively in preclinical models for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in melanoma and colorectal cancer. 3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

3-fluoro-N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c1-10-5-6-13(18)8-14(10)20-15(21)9-19-16(22)11-3-2-4-12(17)7-11/h2-8H,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFHHTVWJILRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide

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